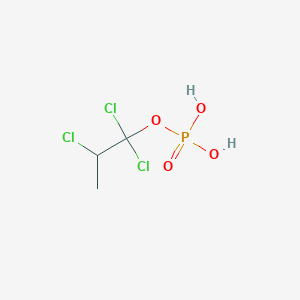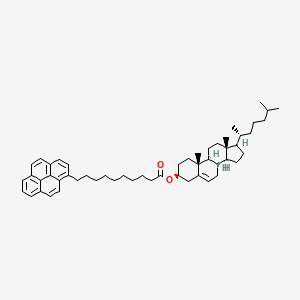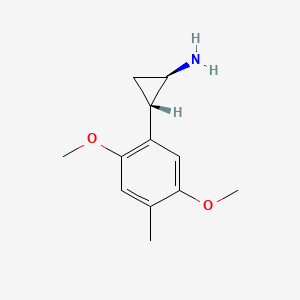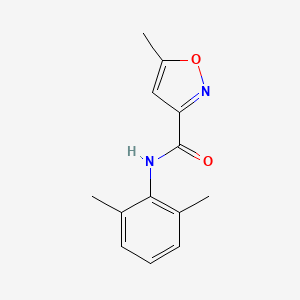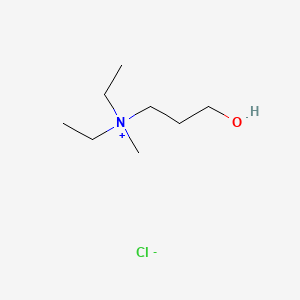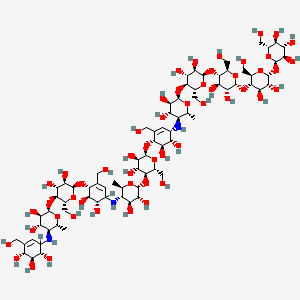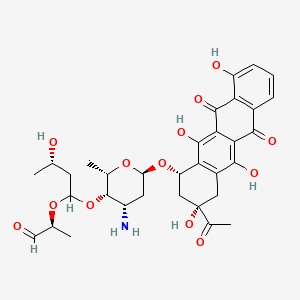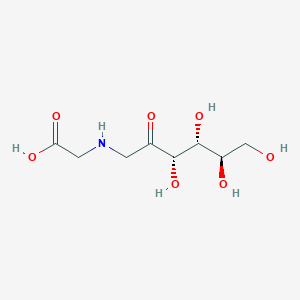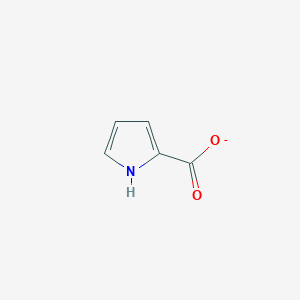
1H-Pyrrole-2-carboxylate
Overview
Description
Pyrrole-2-carboxylate is a pyrrolecarboxylate. It is a conjugate base of a pyrrole-2-carboxylic acid.
Scientific Research Applications
Synthesis and Chemical Properties
1H-Pyrrole-2-carboxylate has been involved in various chemical syntheses. For example, it has been used in the synthesis of alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates, with a focus on reactions involving carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts (Khusnutdinov et al., 2010). Another study described a general synthesis of 1H-pyrrole-2-carboxylic acid derivatives, highlighting the formation of 2,3- and 3,4-dihydropyrroles (Law et al., 1984).
Biomedical Applications
1H-Pyrrole-2-carboxylate has been shown to have potential biomedical applications. For instance, carboxylic acid-functionalized polypyrrole-silica microparticles containing 1-(2-Carboxyethyl)pyrrole have been studied for use as novel marker particles in immunodiagnostic assays due to their high optical absorbance (Maeda et al., 1995).
Role in Natural Product Biosynthesis
The compound's involvement in natural product biosynthesis has been explored, particularly in the formation and elaboration of pyrroles during natural product synthesis. Its electron-rich, planar structure and the nucleophilic 2-carboxylate moiety make it a versatile component in various biological contexts (Walsh et al., 2006).
Carbon Dioxide Fixation
Research has also focused on the role of pyrrole-2-carboxylate in carbon dioxide fixation. Pyrrole-2-carboxylate decarboxylase from Bacillus megaterium has been studied for its ability to catalyze the carboxylation of pyrrole, demonstrating a potential use in carbon dioxide fixation processes (Wieser et al., 1998).
Crystal Engineering
1H-Pyrrole-2-carboxylate has also been used in crystal engineering. For example, a study on pyrrole-2-carboxylate dimer highlighted its role as a robust supramolecular synthon for self-assembly in crystal engineering (Yin & Li, 2006).
properties
IUPAC Name |
1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-5(8)4-2-1-3-6-4/h1-3,6H,(H,7,8)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHZVMBBRYBTKZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NO2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1227733.png)
![But-2-enedioic acid;(4-methoxyphenyl) 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]acetate](/img/structure/B1227735.png)
